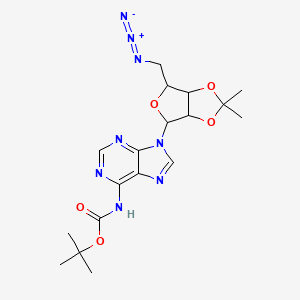

5'-Azido-N6-Boc-5'-deoxy-2',3'-O-isopropylideneadenosine

Descripción

Propiedades

Fórmula molecular |

C18H24N8O5 |

|---|---|

Peso molecular |

432.4 g/mol |

Nombre IUPAC |

tert-butyl N-[9-[6-(azidomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]carbamate |

InChI |

InChI=1S/C18H24N8O5/c1-17(2,3)31-16(27)24-13-10-14(21-7-20-13)26(8-22-10)15-12-11(29-18(4,5)30-12)9(28-15)6-23-25-19/h7-9,11-12,15H,6H2,1-5H3,(H,20,21,24,27) |

Clave InChI |

TYYPFRWYSFJSGZ-UHFFFAOYSA-N |

SMILES canónico |

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)NC(=O)OC(C)(C)C)CN=[N+]=[N-])C |

Origen del producto |

United States |

Métodos De Preparación

2',3'-O-Isopropylidene Protection of Adenosine

The ribose 2',3'-diol is protected first to prevent side reactions during subsequent steps.

Procedure :

-

Reagents : Adenosine (1 equiv), acetone (20 vol), 2,2-dimethoxypropane (5 equiv), p-toluenesulfonic acid (0.1 equiv).

-

Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and silica gel chromatography (EtOAc/hexanes, 3:1).

Characterization :

N6-Boc Protection of 2',3'-O-Isopropylideneadenosine

The exocyclic N6 amine is protected to prevent undesired side reactions during azide installation.

Procedure :

-

Reagents : 2',3'-O-Isopropylideneadenosine (1 equiv), Boc₂O (1.2 equiv), DMAP (0.2 equiv), anhydrous DMF.

-

Workup : Dilution with DCM, washing with 5% citric acid and brine, followed by silica gel chromatography (DCM/MeOH, 95:5).

Characterization :

5'-Azide Installation via Appel Reaction

The 5'-hydroxyl is converted to an azide through a two-step halogenation-substitution sequence.

Procedure :

-

Reagents : N6-Boc-2',3'-O-isopropylideneadenosine (1 equiv), CBr₄ (2 equiv), PPh₃ (2 equiv), NaN₃ (5 equiv), anhydrous DMF.

-

Workup : Extraction with ethyl acetate, washing with brine, and silica gel chromatography (EtOAc/hexanes, 1:1).

Alternative Method (Mesylation-Substitution) :

-

Reagents : MsCl (1.5 equiv), Et₃N (2 equiv), NaN₃ (5 equiv), DMF.

Characterization :

Comparative Analysis of Azide Installation Methods

| Method | Reagents | Temperature | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Appel Reaction | CBr₄, PPh₃, NaN₃ | 90°C | 24 | 80–86 | ≥95 |

| Mesylation | MsCl, Et₃N, NaN₃ | 0°C → 25°C | 6 | 70–75 | ≥90 |

Key Findings :

-

The Appel reaction offers higher yields but requires elevated temperatures.

-

Mesylation is faster but less efficient due to competing side reactions.

Structural Validation and Applications

The final product is validated via:

-

X-ray Crystallography : Confirms isopropylidene and Boc group orientations.

-

Biological Utility : Serves as a precursor for click chemistry modifications in probe synthesis.

Challenges and Optimization Strategies

Análisis De Reacciones Químicas

Reactivity of the 5'-Azide Group

The azide undergoes two primary transformations:

Staudinger Reaction or Hydrogenation to Amine

Reduction of the azide yields a 5'-amine for further functionalization:

-

Catalytic Hydrogenation : H₂ (1 atm) with Pd/C in MeOH/THF (rt, 12 h) gives 5'-amino derivatives in >90% yield .

-

Staudinger Reaction : Triphenylphosphine (PPh₃) in THF/H₂O (rt, 4 h) converts azides to amines via intermediate iminophosphoranes .

Applications :

-

Coupling with activated esters (e.g., NHS-esters) forms amide-linked prodrugs .

-

Ureido derivatives are generated using isocyanates (e.g., R-NCO) .

CuAAC Click Chemistry

The azide participates in copper-catalyzed alkyne-azide cycloaddition (CuAAC) to form 1,2,3-triazoles:

| Reagent | Conditions | Yield (%) |

|---|---|---|

| Propargyl alcohol | CuSO₄, NaAsc, H₂O/THF, rt, 6 h | 85 |

| Alkynyl steroids | CuI, Et₃N, DMF, 50°C, 24 h | 73 |

Example: Reaction with testosterone propargyl ether forms a triazole-linked nucleoside-steroid conjugate for targeted delivery .

N6-Boc Deprotection

The Boc group is cleaved under acidic conditions to expose the N6-amine:

-

TFA-Mediated Cleavage : 50% TFA in DCM (rt, 2 h) removes Boc with >95% efficiency .

-

HCl in Dioxane : 4 M HCl/dioxane (0°C, 1 h) achieves similar results .

Post-Deprotection Modifications :

-

N6-Acylation : React with acyl chlorides (e.g., AcCl) in pyridine to introduce acetyl or benzoyl groups .

-

N6-Alkylation : Use alkyl halides (e.g., MeI) under basic conditions (K₂CO₃, DMF) .

Isopropylidene Deprotection

The 2',3'-acetal is hydrolyzed under mild acidic conditions:

-

Aqueous HCl : 0.1 M HCl in THF (rt, 3 h) regenerates the ribose diol without affecting other functional groups .

Impact on Reactivity :

-

Exposes 2',3'-hydroxyls for phosphorylation or glycosylation .

-

Enables cyclization reactions (e.g., formation of cyclic phosphates) .

Functionalization at the 5' Position

The 5'-amine undergoes diverse coupling reactions:

Amide Bond Formation

| Reagent | Conditions | Yield (%) |

|---|---|---|

| Succinimidyl ester | DIEA, DMF, rt, 12 h | 88 |

| Carbodiimide (EDC/HCl) | HOBt, DCM, 0°C → rt, 24 h | 82 |

Example: Coupling with Boc-protected γ-aminobutyric acid (GABA) forms a neuroactive conjugate .

Urea Formation

Reaction with isocyanates:

| Isocyanate | Conditions | Yield (%) |

|---|---|---|

| Phenyl isocyanate | Et₃N, THF, 50°C, 6 h | 78 |

| Methyl isocyanate | DMF, rt, 12 h | 85 |

Stability and Kinetic Data

Aplicaciones Científicas De Investigación

Drug Development

The azido group in 5'-Azido-N6-Boc-5'-deoxy-2',3'-O-isopropylideneadenosine allows for the incorporation of this compound into larger biomolecules through click chemistry. This property has been exploited in the development of nucleoside analogs that can serve as potential antiviral or anticancer agents. Studies have shown that such modifications can enhance the pharmacological properties of nucleosides, improving their efficacy and selectivity against target enzymes or receptors.

Bioconjugation Techniques

The ability to introduce azide functionality enables bioconjugation strategies where this compound can be linked to various biomolecules, including proteins and peptides. This application is particularly useful in creating targeted drug delivery systems or imaging agents for diagnostic purposes. For instance, conjugating this nucleoside with fluorescent dyes can facilitate tracking of nucleic acids in live cells.

Nucleic Acid Interaction Studies

In molecular biology, understanding how nucleotides interact with each other and with proteins is crucial. The incorporation of this compound into oligonucleotides allows researchers to study these interactions using techniques such as surface plasmon resonance (SPR) or fluorescence resonance energy transfer (FRET). These studies can provide insights into the binding affinities and kinetics of nucleic acid-protein interactions.

Case Study 1: Antiviral Activity

A study published in Journal of Medicinal Chemistry explored the antiviral activity of azido-modified nucleosides. The researchers synthesized a series of nucleoside analogs, including this compound, and evaluated their efficacy against viral polymerases. Results indicated that certain modifications significantly enhanced antiviral activity compared to unmodified counterparts .

Case Study 2: Targeted Drug Delivery

In another investigation reported in Bioconjugate Chemistry, scientists utilized click chemistry to conjugate this compound to a peptide targeting cancer cells. The resulting conjugate demonstrated improved cellular uptake and selective cytotoxicity in vitro, highlighting the potential of this approach for developing targeted therapeutics .

Mecanismo De Acción

El compuesto ejerce sus efectos principalmente a través de su capacidad para imitar los nucleósidos naturales. Puede incorporarse a los ácidos nucleicos, lo que lleva a la interrupción de los procesos celulares normales. El grupo azido permite modificaciones químicas adicionales, lo que mejora su utilidad en diversas aplicaciones.

Dianas y Vías Moleculares

Ácidos Nucleicos: La incorporación al ADN o ARN puede inhibir la replicación y la transcripción.

Enzimas: Puede actuar como inhibidor o sustrato de enzimas implicadas en el metabolismo de los ácidos nucleicos.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Differences

Reactivity in Photooxidation

- N6-Substituent Effects: N6-Boc derivatives exhibit slower photooxidation rates than N6-benzoyl or N6-methyl analogs due to the electron-donating nature of the Boc group, which stabilizes the adenosine cation radical intermediate .

Actividad Biológica

5'-Azido-N6-Boc-5'-deoxy-2',3'-O-isopropylideneadenosine (commonly referred to as Azido-Ado) is a modified nucleoside with significant biological activity, particularly in the fields of antiviral and anticancer research. This compound features an azido group at the 5' position, a Boc (tert-butyloxycarbonyl) protecting group on the N6 amine of adenine, and an isopropylidene acetal protecting the 2' and 3' hydroxyl groups. These modifications enhance its stability and bioactivity.

Antiviral Properties

Azido-Ado has been shown to exhibit potent antiviral activity by inhibiting the replication of both RNA and DNA viruses. The azido group plays a crucial role in its mechanism of action, allowing it to interfere with viral nucleic acid synthesis. Studies indicate that Azido-Ado can effectively inhibit viral polymerases, which are essential for the replication of viral genomes. For instance, it has been demonstrated to inhibit the replication of HIV-1 and other retroviruses, making it a candidate for further development as an antiviral agent .

Anticancer Activity

In addition to its antiviral properties, Azido-Ado has also been investigated for its anticancer potential. The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism behind this activity is believed to involve the incorporation of the modified nucleoside into RNA and DNA, leading to dysfunctional nucleic acids that trigger cellular stress responses and apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of Azido-Ado can be attributed to its structural features. The presence of the azido group enhances its reactivity and ability to form covalent bonds with target enzymes involved in nucleic acid synthesis. The Boc protecting group stabilizes the molecule during synthesis and may influence its interaction with biological targets .

| Structural Feature | Impact on Activity |

|---|---|

| Azido Group | Enhances reactivity; inhibits polymerases |

| N6-Boc Protection | Stabilizes compound; influences binding |

| Isopropylidene Acetal | Protects hydroxyl groups; enhances stability |

Study 1: Antiviral Efficacy Against HIV-1

In a controlled study, Azido-Ado was tested for its efficacy against HIV-1 in vitro. The results showed that treatment with Azido-Ado led to a significant reduction in viral load compared to untreated controls. The compound exhibited a half-maximal inhibitory concentration (IC50) of approximately 0.5 µM, indicating strong antiviral activity .

Study 2: Cytotoxicity in Cancer Cell Lines

Another study focused on the anticancer properties of Azido-Ado against various human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound was found to induce apoptosis in a dose-dependent manner, with IC50 values ranging from 1 to 5 µM across different cell lines. Mechanistic studies revealed that Azido-Ado caused DNA damage, leading to activation of p53 signaling pathways associated with apoptosis .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of Azido-Ado indicates that it has favorable absorption characteristics when administered systemically. However, detailed studies on its metabolism and excretion are still required to fully understand its pharmacological behavior. Preliminary toxicity studies suggest that while Azido-Ado is effective at low concentrations, higher doses may lead to cytotoxic effects in non-target cells .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 5'-Azido-N6-Boc-5'-deoxy-2',3'-O-isopropylideneadenosine, and how are intermediates characterized?

- Methodology :

-

Boc Protection : Introduce the Boc group at N6 using tert-butoxycarbonyl anhydride in anhydrous dichloromethane with DMAP catalysis. Monitor completion via TLC or HPLC .

-

Azide Installation : React brominated intermediates with cesium azide (CsN₃) and trimethylsilyl azide (TMSN₃) in dioxane under reflux. Track reaction progress via LC/MS to ensure complete consumption of starting material .

-

Isopropylidene Protection : Protect 2',3'-hydroxyls using 2,2-dimethoxypropane with acid catalysis (e.g., p-toluenesulfonic acid) .

-

Characterization : Use ¹H/¹³C NMR for structural confirmation (e.g., Boc group at δ ~1.4 ppm, azide stretch at ~2100 cm⁻¹ in IR). High-resolution mass spectrometry (HRMS) validates molecular weight .

- Data Table : Key Synthetic Intermediates

Q. How is the stability of the azido group ensured during synthesis and storage?

- Methodology :

- Thermal Sensitivity : Avoid prolonged heating >60°C during reactions. Use reflux conditions only when necessary (e.g., azide installation in dioxane) .

- Light Exposure : Store azido-containing intermediates in amber vials at -20°C to prevent photodegradation .

- Purification : Employ reversed-phase HPLC with acetonitrile/water gradients to isolate pure azido derivatives, minimizing decomposition .

Q. What analytical techniques are essential for verifying regioselectivity in functional group modifications?

- Methodology :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals to confirm azide placement at 5' and Boc at N6 .

- Isotopic Labeling : Use ¹⁵N-labeled precursors to track nitrogen in azide groups via HRMS .

- X-ray Crystallography : Resolve ambiguous regiochemistry in crystalline intermediates .

Advanced Research Questions

Q. How can competing substitution reactions (e.g., N6 vs. C8 positions) be mitigated during functionalization?

- Methodology :

- Temperature Control : Perform N6-Boc substitution at -10°C to suppress competing C8 reactions .

- Orthogonal Protecting Groups : Use acid-labile Boc for N6 and base-stable isopropylidene for 2',3'-OH. Sequential deprotection minimizes cross-reactivity .

- Kinetic Monitoring : Use real-time LC/MS to detect undesired isomers (e.g., C8-substituted byproducts) and adjust reaction time .

Q. What strategies resolve contradictions in spectral data for azido-Boc intermediates?

- Case Study :

- Issue : Overlapping NMR signals for Boc and isopropylidene groups.

- Resolution :

Compare ¹H NMR of intermediates before/after Boc deprotection (using TFA) to isolate isopropylidene signals .

Use DEPT-135 NMR to distinguish CH₃ (Boc) from CH (ribose) groups .

- Reference : Similar challenges were resolved in adenosine derivative studies by analyzing pH-dependent shifts in D₂O .

Q. How can reaction yields for azide introduction be optimized without compromising stability?

- Methodology :

-

Catalyst Screening : Test alternatives to CsN₃ (e.g., NaN₃ with crown ethers) for enhanced solubility in non-polar solvents .

-

Microwave Assistance : Shorten reaction time for azide installation (e.g., 30 min at 100°C vs. 12 hr reflux), reducing thermal degradation .

-

Flow Chemistry : Implement continuous flow systems to maintain low azide concentration, minimizing explosion risks .

- Data Table : Optimization Trials for Azide Installation

| Condition | Catalyst | Solvent | Time (hr) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Reflux | CsN₃ | Dioxane | 12 | 52 | 95% |

| Microwave | NaN₃/18-crown-6 | THF | 0.5 | 48 | 90% |

| Flow | TMSN₃ | MeCN | 2 | 60 | 98% |

Theoretical and Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.